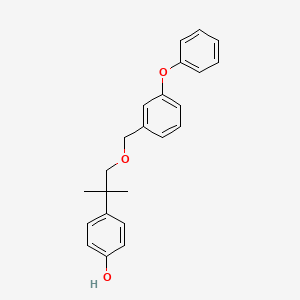








|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]([CH3:27])([CH3:26])[CH2:10][O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:14]=2)[CH:5]=[CH:6][C:7]=1[OH:8].[OH-].[Na+]>[Pd].CO>[OH:8][C:7]1[CH:2]=[CH:3][C:4]([C:9]([CH3:27])([CH3:26])[CH2:10][O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:14]=2)=[CH:5][CH:6]=1 |f:1.2|
|


|
Name
|
3-phenoxybenzyl 2-(3-chloro-4-hydroxyphenyl)-2-methylpropyl ether
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1O)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
|
|
Name
|
|
|
Quantity
|
2.67 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. under a hydrogen pressure of 20 to 30 kg/cm2G for 6 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
|
Type
|
WASH
|
|
Details
|
the catalyst was washed thoroughly with benzene
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent wa distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
A dilute aqueous hydrochloric acid solution was added to the distillation residue
|
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with benzene
|
|
Type
|
WASH
|
|
Details
|
the benzene solution was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISTILLATION
|
|
Details
|
Benzene was distilled off under reduced pressure
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |